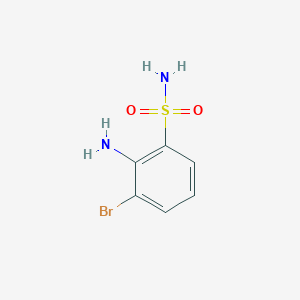

2-Amino-3-bromobenzenesulfonamide

Description

Overview of Benzenesulfonamide (B165840) Chemistry and Significance in Organic Synthesis

Benzenesulfonamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂). Their derivatives are of significant interest in organic chemistry and medicinal research due to their diverse applications. acs.org In organic synthesis, the sulfonamide group can act as a directing group and a protective group for amines. The knowledge of their molecular structure is crucial for understanding their reactivity, particularly in substitution reactions involving the hydrogen atoms of the amide group. acs.org The synthesis of benzenesulfonamide derivatives is a key area of research, with applications in the creation of pharmaceuticals, dyes, and other high-molecular-weight substances. acs.orggoogle.com

The structural and conformational properties of the sulfonamide group are essential for understanding the action of "sulfa drugs". researchgate.net These compounds have found applications as antimicrobial drugs, carbonic anhydrase inhibitors, and antitumor agents, among others. researchgate.net The synthesis of N-substituted benzenesulfonamides is particularly important in the development of new drugs and as intermediates in organic synthesis. google.com

Contextualization of 2-Amino-3-bromobenzenesulfonamide within Advanced Sulfonamide Research

This compound is a specific substituted benzenesulfonamide that has garnered attention in advanced sulfonamide research. Its structure, featuring an amino group and a bromine atom on the benzene ring, provides unique chemical properties and potential for further functionalization. This compound and its derivatives are often studied for their potential as inhibitors of various enzymes, such as carbonic anhydrases. nih.govresearchgate.net

The presence of the bromine atom and the amino group on the benzene ring makes this compound a versatile building block in the synthesis of more complex molecules. bldpharm.com Research into halogenated and di-substituted benzenesulfonamides has shown that these modifications can lead to inhibitors with high affinity and significant selectivity for specific carbonic anhydrase isoforms. nih.gov The "ring with two tails" approach, where substituents are added to the benzenesulfonamide ring, has been a successful strategy in designing selective inhibitors. nih.gov

Research Trajectories and Academic Objectives Pertaining to this compound

Current research on this compound and related compounds is focused on several key areas. One major trajectory is the synthesis of novel derivatives and their evaluation as potential therapeutic agents. For instance, the synthesis of beta-lactam substituted benzenesulfonamides has yielded potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II. tandfonline.com

Another significant research objective is the exploration of the structure-activity relationships of these compounds. By systematically modifying the structure of this compound and observing the effects on its biological activity, researchers can gain insights into the key features required for potent and selective inhibition of target enzymes. researchgate.net Computational studies are often employed to understand the binding modes of these inhibitors and to guide the design of new and more effective compounds. researchgate.net The intramolecular arylation of 2-bromobenzenesulfonamides to form dibenzosultams is another area of active investigation, demonstrating the synthetic utility of this class of compounds. researchgate.net

Detailed Research Findings

The study of this compound and its derivatives has yielded significant findings, particularly in the realm of enzyme inhibition.

Synthesis and Characterization

The synthesis of various substituted benzenesulfonamides often starts from commercially available precursors. For example, a general procedure for synthesizing certain benzenesulfonamide derivatives involves reacting a starting sulfonamide with other reagents in a multi-step process. rsc.org The characterization of these newly synthesized compounds is typically performed using techniques such as IR, ¹H NMR, ¹³C NMR, and elemental analysis. tandfonline.com

Enzyme Inhibition Studies

A significant body of research has focused on the inhibitory effects of substituted benzenesulfonamides on carbonic anhydrases (CAs). For example, a series of beta-lactam-substituted benzenesulfonamides were synthesized and tested for their ability to inhibit hCA I and II. tandfonline.com The results showed that these compounds were potent inhibitors, with some exhibiting selectivity for hCA II over hCA I. tandfonline.com

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | Selectivity Index (SI) for hCA II |

| 5a | >439.17 | 69.56 | >6.31 |

| 5d | Not specified | 39.64 | Not specified |

| 5e | Not specified | 79.63 | Not specified |

| 5f | Not specified | 74.76 | Not specified |

| 5g | Not specified | 78.93 | Not specified |

| 5l | Not specified | 74.94 | Not specified |

| Acetazolamide (AAZ) | 439.17 | 98.28 | 4.47 |

| Kᵢ represents the inhibition constant. A lower Kᵢ value indicates a more potent inhibitor. SI is the ratio of Kᵢ for hCA I to Kᵢ for hCA II. |

These findings highlight the potential of substituted benzenesulfonamides as a scaffold for developing selective enzyme inhibitors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUHMJUCTZMRIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 Bromobenzenesulfonamide and Its Functionalized Derivatives

Direct Synthetic Routes to 2-Amino-3-bromobenzenesulfonamide

The direct synthesis of this compound is typically achieved through the electrophilic bromination of a suitable aminobenzenesulfonamide precursor.

The primary precursor for the synthesis of this compound is 4-Aminobenzenesulfonamide, also known as sulfanilamide (B372717). The synthesis involves the direct bromination of this starting material. The key reagent for this transformation is an electrophilic bromine source.

Commonly used reagents and precursors include:

Precursor: Sulfanilamide (4-Aminobenzenesulfonamide)

Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for this reaction as it provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions. researchgate.net

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is typically used to dissolve the sulfanilamide. researchgate.net

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is directed to the position ortho to the strongly activating amino group.

Optimization of the reaction is critical to maximize the yield and purity of the desired product. Key parameters that are controlled include temperature and reaction time.

A typical optimized procedure involves dissolving sulfanilamide in DMF and cooling the mixture to 0 °C. researchgate.net N-Bromosuccinimide is then added portion-wise to the solution. The reaction is stirred for a specific duration, typically around 1.5 hours, while monitoring the progress using thin-layer chromatography. researchgate.net Upon completion, the product is isolated by precipitation in cold water, followed by filtration, washing, and recrystallization from a solvent like ethanol. researchgate.net This method has been reported to produce 4-Amino-3-bromobenzenesulfonamide (a structural isomer of the title compound, with bromination at position 3) in a 75% yield. researchgate.net

Table 1: Optimized Synthesis of Brominated Aminobenzenesulfonamide

| Precursor | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Sulfanilamide | N-Bromosuccinimide (NBS) | DMF | 0 °C | 1.5 h | 75% | researchgate.net |

Note: The cited synthesis is for the isomer 4-Amino-3-bromobenzenesulfonamide, but the principles are directly applicable.

Strategic Derivatization of the this compound Scaffold

The this compound molecule possesses three distinct functional groups that can be selectively modified: the aromatic amino group, the sulfonamide moiety, and the bromo-substituted aromatic ring.

The primary aromatic amino group (-NH₂) is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

One common modification is the formation of acyl thiourea (B124793) derivatives. researchgate.net This involves a two-step, one-pot reaction. First, a substituted benzoyl chloride is reacted with potassium thiocyanate (B1210189) in dry acetone (B3395972) to form an in situ acyl isothiocyanate. researchgate.net Subsequently, this compound is added to the reaction mixture, which attacks the isothiocyanate to form the corresponding N-((4-amino-3-bromophenyl)sulfonyl)-N'-(acyl)thiourea derivative. researchgate.net This reaction allows for the introduction of a wide range of substituted aromatic groups.

The sulfonamide group (–SO₂NH₂) can also be functionalized, typically through alkylation or arylation of the nitrogen atom. While direct N-alkylation can be challenging, specific methods have been developed for related sulfonamides. For instance, N-alkylation of 2-azidobenzenesulfonamide (B1252160) (a related precursor) with alkyl halides like 5-bromopent-1-ene has been successfully demonstrated in the presence of a base in DMSO. acs.org

Furthermore, copper-catalyzed Chan–Evans–Lam cross-coupling reactions provide a pathway for N-arylation of the sulfonamide nitrogen using arylboronic acids. thieme-connect.com The selectivity of N-arylation on either the amino or the sulfonamide nitrogen can often be controlled by carefully choosing the reaction conditions, including the copper catalyst, solvent, and base. thieme-connect.com

The bromine atom on the aromatic ring is an excellent leaving group for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

A significant transformation is the Sonogashira coupling reaction. This palladium- and copper-catalyzed reaction allows for the coupling of 2-bromobenzenesulfonamides with terminal alkynes. acs.orgorganic-chemistry.org This methodology can be performed in a one-pot sequence that includes the coupling followed by an intramolecular cyclization to regioselectively synthesize substituted benzosultams, which are cyclic sulfonamides. acs.org This approach provides access to a diverse range of complex heterocyclic structures. acs.orgorganic-chemistry.org

Another powerful tool is the Suzuki-Miyaura coupling, which involves the reaction of the bromo-substituted ring with boronic acids or their esters in the presence of a palladium catalyst. This has been used to convert 4-bromobenzenesulfonamide (B1198654) derivatives into their corresponding boronate esters, which are versatile intermediates for further coupling reactions. uni-halle.de These intermediates can then be coupled with other aryl halides to create biaryl sulfonamide structures. uni-halle.de

Table 2: Derivatization Strategies for the this compound Scaffold

| Functional Group | Reaction Type | Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| Aromatic Amino Group | Acyl Thiourea Formation | Acyl isothiocyanates (from acyl chloride + KSCN) | Acyl thiourea derivatives | researchgate.net |

| Sulfonamide Moiety | N-Alkylation | Alkyl halides, Base | N-Alkyl sulfonamides | acs.org |

| Aromatic Ring (Bromo) | Sonogashira Coupling/Cyclization | Terminal alkynes, Pd/Cu catalyst | Benzosultams | acs.orgorganic-chemistry.org |

Advanced Synthetic Techniques Applicable to Brominated Aminobenzenesulfonamides

Modern organic synthesis provides a powerful toolkit for the construction and functionalization of complex molecules. For scaffolds like brominated aminobenzenesulfonamides, advanced techniques such as one-pot reactions, metal-catalyzed cross-couplings, diversity-oriented synthesis, and condensation reactions are instrumental in creating novel derivatives with potential applications in various fields of chemical and biological research.

One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource economy, and reduced waste. A notable example applicable to the 2-bromobenzenesulfonamide (B1273658) scaffold is the one-pot Sonogashira coupling followed by cyclization to generate benzosultams, a class of compounds with a range of biological activities. acs.orgacs.org

This methodology involves the reaction of a 2-bromobenzenesulfonamide with a terminal alkyne in the presence of a palladium-copper catalyst system. acs.orgnih.gov The process first forms a carbon-carbon bond between the benzene (B151609) ring and the alkyne (Sonogashira coupling), followed by an intramolecular cyclization to yield the benzosultam structure. organic-chemistry.org Studies have shown that this reaction proceeds with high regioselectivity and in excellent yields. acs.orgnih.gov The reaction is typically carried out in a solvent like DMF at elevated temperatures, using catalysts such as Pd(PPh₃)₂Cl₂ and CuI. organic-chemistry.org The regioselectivity of the cyclization has been rationalized through density functional theory (DFT) studies, which indicate a lower activation energy for the 6-endo-dig cyclization pathway. organic-chemistry.org This efficient, one-pot procedure allows for the creation of a diverse library of substituted benzosultams from readily available starting materials. organic-chemistry.orgresearchgate.net

Table 1: Example of One-Pot Sonogashira Coupling-Cyclization

| 2-Bromobenzenesulfonamide Reactant | Terminal Alkyne Reactant | Catalyst System | Product (Benzosultam) | Yield | Reference |

| N-Aryl-2-bromobenzenesulfonamide | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | 3-(Phenylmethylene)-2-aryl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide | 90-98% | organic-chemistry.org |

| N-Alkyl-2-bromobenzenesulfonamide | 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI | 3-(Butylmethylene)-2-alkyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide | High | acs.orgorganic-chemistry.org |

Metal-catalyzed cascade reactions are powerful tools for rapidly building molecular complexity and creating extended conjugated systems from simple precursors. A relevant example is the copper-catalyzed three-component reaction of sulfonyl azides, terminal alkynes, and benzo[d]isoxazoles to synthesize 4-amino-2H-chromen-2-imines. acs.org This reaction demonstrates how a sulfonyl group, integral to the benzenesulfonamide (B165840) structure, can direct complex transformations.

The cascade is initiated by the copper(I)-catalyzed reaction between a sulfonyl azide (B81097) and a terminal alkyne, which forms a ketenimine intermediate. nih.govscispace.com This intermediate then participates in a cyclization with a benzo[d]isoxazole derivative. The process involves multiple steps, including cycloaddition and rearrangement, all occurring in a single pot under the catalysis of a simple copper salt like CuBr. acs.org This method allows for the efficient construction of complex O-heterocyclic imines, which possess an extended π-system. acs.org The reaction tolerates a variety of functional groups on all three components, making it a versatile tool for generating libraries of structurally diverse molecules. acs.org

Table 2: Copper-Catalyzed Three-Component Synthesis of 4-Amino-2H-chromen-2-imines

| Benzo[d]isoxazole | Sulfonyl Azide | Terminal Alkyne | Catalyst | Product | Yield | Reference |

| 5-Methylbenzo[d]isoxazole | Tosyl Azide (TsN₃) | 1-Butyl-4-ethynylbenzene | CuBr | Substituted 2-amino-4H-chromen-4-one imine (5a) | 83% | acs.org |

| 5-Chlorobenzo[d]isoxazole | Tosyl Azide (TsN₃) | 1-Butyl-4-ethynylbenzene | CuBr | Substituted 2-amino-4H-chromen-4-one imine (5b) | 79% | acs.org |

| 5-Methylbenzo[d]isoxazole | 4-Methoxybenzenesulfonyl azide | 1-Butyl-4-ethynylbenzene | CuBr | Substituted 2-amino-4H-chromen-4-one imine (5c) | 95% | acs.org |

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient production of collections of structurally diverse small molecules, which can be screened for novel biological activities. cam.ac.ukrsc.orgrsc.org The core principle of DOS is to use branching reaction pathways starting from a common substrate to generate a wide range of molecular skeletons. scispace.com The brominated benzenesulfonamide scaffold is an excellent starting point for DOS due to its multiple reactive sites: the amino group, the sulfonamide, and the bromine atom.

For instance, the copper-catalyzed synthesis of chromen-2-imines described previously is explicitly referred to as a diversity-oriented synthesis. acs.org By varying the three building blocks (benzo[d]isoxazole, sulfonyl azide, and terminal alkyne), a large library of skeletally diverse products can be accessed. acs.org Similarly, the this compound core can be systematically functionalized. The amino group can be acylated or alkylated, the sulfonamide nitrogen can be substituted, and the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce different substituents and build molecular complexity. A recent study demonstrated the synthesis of a series of 3-bromosulfanilamide-based acyl thiourea derivatives, showcasing how a simple core can be leveraged to create a library of compounds with potential therapeutic applications. researchgate.net This approach highlights the power of DOS in exploring chemical space around a privileged structural motif. nih.gov

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water or HCl, are fundamental for forming amide bonds. libretexts.orgsavemyexams.com For a molecule like this compound, the primary amino group is a key functional handle for this transformation. It can react with carboxylic acids or, more reactively, with their activated derivatives like acyl chlorides to form new amide linkages. savemyexams.comlibretexts.org

A practical application of this is the synthesis of acyl thiourea derivatives from 4-amino-3-bromobenzenesulfonamide. researchgate.net In this procedure, a substituted benzoyl chloride is first reacted with potassium thiocyanate to generate an isothiocyanate intermediate in situ. This reactive intermediate is then treated with the aminobenzenesulfonamide, where the amino group acts as a nucleophile, attacking the isothiocyanate carbon to form the final acyl thiourea product. researchgate.net This reaction is typically performed in a solvent like acetone and may require refluxing to ensure completion. researchgate.net Similarly, urea (B33335) and thiourea derivatives of 3-aminobenzenesulfonamide (B1265440) have been synthesized by reacting the amine with appropriate isocyanates or isothiocyanates, further demonstrating the utility of condensation chemistry in derivatizing this scaffold. ju.edu.jo

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Amino 3 Bromobenzenesulfonamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR Chemical Shift Analysis and Proton Coupling Patterns

Proton (¹H) NMR spectroscopy of 2-Amino-3-bromobenzenesulfonamide analogues reveals characteristic signals that are instrumental in confirming their structure. For instance, in a related compound, 4-Amino-3-bromobenzenesulfonamide, the aromatic protons exhibit distinct chemical shifts and coupling patterns in a DMSO-d₆ solvent. The proton at the 6-position appears as a doublet at approximately 7.06 ppm, coupled to the proton at the 5-position. The proton at the 2-position shows up as a singlet around 6.89 ppm, and the proton at the 5-position is observed as a doublet near 6.72 ppm. The amino protons typically present as a broad singlet. The exact chemical shifts and coupling constants (J-values) are influenced by the specific substitution pattern on the benzene (B151609) ring.

In another analogue, N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, the complexity of the ¹H NMR spectrum increases due to the presence of two distinct aromatic rings. The protons on each ring would exhibit their own set of signals, with chemical shifts influenced by the electron-withdrawing and electron-donating nature of the substituents. researchgate.net

¹³C NMR Spectral Analysis and Carbon Environments

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. In 4-Amino-3-bromobenzenesulfonamide, the carbon atom attached to the sulfonamide group is observed at a chemical shift of approximately 140.2 ppm, while the carbon adjacent to the bromine atom resonates around 128.5 ppm. The chemical shifts of the other aromatic carbons provide further confirmation of the substitution pattern.

For more complex analogues, such as N-(4-Amino-6-methyl-3-(p-tolyl)-2H-chromen-2-ylidene)-4-bromobenzenesulfonamide, the ¹³C NMR spectrum would be significantly more detailed, with distinct signals for the carbons of the chromene, tolyl, and bromobenzenesulfonamide moieties. nih.govacs.org

| Compound Name | ¹H NMR Data (DMSO-d₆) | ¹³C NMR Data (DMSO-d₆) |

| 4-Amino-3-bromobenzenesulfonamide | Aromatic protons: δ 7.06 (d, J = 8.4 Hz, 1H), 6.89 (s, 1H), 6.72 (d, J = 8.4 Hz, 1H); Amino protons: δ 6.73 (s, 2H) | Sulfonamide-attached carbon: δ 140.2 ppm; Bromine-adjacent carbon: δ 128.5 ppm |

| N-(4-Amino-3-(p-tolyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide | δ: 8.26 (d, J = 7.9 Hz, 1H), 7.81 (d, J = 7.9 Hz, 2H), 7.70 (t, J = 7.7 Hz, 1H), 7.43 (t, J = 8.9 Hz, 2H), 7.33–7.30 (m, 4H), 7.16 (d, J = 7.7 Hz, 2H), 2.38 (s, 3H), 2.32 (s, 3H) acs.org | δ: 159.3, 152.7, 152.0, 142.0, 141.7, 137.3, 133.5, 131.4, 130.0, 129.9, 129.5, 127.3, 125.6, 124.4, 116.9, 114.7, 99.9, 21.5, 21.4 acs.org |

Two-Dimensional (2D) NMR Techniques

For complex structures, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for resolving overlapping signals and establishing connectivity. emerypharma.com COSY experiments reveal proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. emerypharma.comrsc.org HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached protons. For more complex systems like brominated quinolines, techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range proton-carbon connectivities, aiding in the assembly of the complete molecular framework. core.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

In benzenesulfonamide (B165840) derivatives, characteristic IR absorption bands are observed for the S=O and N-H bonds. For example, in 4-Amino-3-bromobenzenesulfonamide, the asymmetric and symmetric stretching vibrations of the S=O group appear around 1360 cm⁻¹ and 1160 cm⁻¹, respectively. The N-H bending vibration of the sulfonamide group is typically found near 1550 cm⁻¹. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict and assign vibrational frequencies, aiding in the interpretation of experimental spectra. researchgate.netnepjol.info

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| S=O asymmetric stretch | ~1360 |

| S=O symmetric stretch | ~1160 |

| N-H bend (sulfonamide) | ~1550 |

| C-H aromatic stretch | 3100-3000 researchgate.net |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de Upon ionization, the molecule forms a molecular ion, and its mass-to-charge ratio (m/z) provides the molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. rsc.org

The fragmentation of sulfonamides in the mass spectrometer can proceed through various pathways. A common fragmentation involves the loss of a neutral sulfur dioxide (SO₂) molecule. nist.gov The subsequent fragmentation of the resulting ions can provide valuable structural information. nist.govsavemyexams.com For example, the fragmentation of deprotonated N-phenyl benzenesulfonamide involves the loss of SO₂ to form an anilide anion. nist.gov The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, allows for the detailed structural characterization of the molecule. ionsource.com

X-ray Crystallography for Solid-State Molecular Architecture

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. nih.gov

The crystal structure of N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide shows that the sulfonamide group adopts a staggered conformation. researchgate.netnih.gov The two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 75.1(1)°. researchgate.netnih.gov In the crystal lattice, molecules form inversion dimers through N—H···N hydrogen bonds, and these dimers are further organized into layers by weaker N—H···O interactions. researchgate.netnih.gov Such detailed structural information is crucial for understanding the solid-state properties of the compound and its potential interactions in a biological environment.

| Compound Name | Crystal System | Space Group | Key Structural Features |

| N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide | Monoclinic | P2₁/c | Dihedral angle between aromatic rings: 75.1(1)°; forms inversion dimers via N—H···N hydrogen bonds. researchgate.netnih.gov |

| N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide | - | - | Molecules exhibit intramolecular N—H⋯N and N—H⋯O hydrogen bonds; packing features chain formation and π–π stacking. nih.gov |

| N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide dimethylformamide monosolvate | - | - | Interplanar angle between rings: 31.72 (6)°; residues form ribbons via classical hydrogen bonds. iucr.org |

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The solid-state arrangement of bromobenzenesulfonamide analogues is significantly influenced by a network of hydrogen bonds. These interactions, particularly N–H⋯O and N–H⋯N hydrogen bonds, are primary drivers in the formation of stable, repeating supramolecular structures. nih.govnih.govnih.gov

Beyond the common N–H⋯O interactions, N–H⋯N hydrogen bonds can also play a significant role, especially in analogues containing additional nitrogen-bearing functional groups. In the crystal structure of N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, molecules form inversion dimers through pairs of N–H⋯N hydrogen bonds involving the amino group and the sulfonamide nitrogen. iucr.org These dimers are then further connected into layers by weaker N–H⋯O interactions. iucr.org The presence of different hydrogen bond donors and acceptors within the molecule allows for the formation of complex and robust networks. For instance, in some cases, a combination of N–H⋯O and C–H⋯O hydrogen bonds contributes to the stability of the crystal lattice. nih.goviucr.orgiucr.org

The interplay of these hydrogen bonding patterns can be summarized in the following table, which illustrates the diversity of interactions observed in related structures.

| Compound/Analogue Class | Dominant Hydrogen Bonding Interactions | Resulting Supramolecular Motif |

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | N–H⋯O, C–H⋯O | Infinite chains nih.gov |

| N-(aryl)arylsulfonamides | N–H⋯O, C–H⋯π | Infinite chains, layers nih.gov |

| N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide | N–H⋯N, N–H⋯O | Inversion dimers, layers iucr.org |

| 4-methyl-N-propylbenzenesulfonamide | N–H⋯O, C–H⋯O | Ribbons iucr.orgiucr.org |

These hydrogen-bonding networks are a key factor in the high packing efficiency observed in the crystal structures of many bromobenzenesulfonamide derivatives. nih.gov

Molecular Conformation and Dihedral Angle Analysis

The three-dimensional shape of this compound analogues is characterized by specific conformational preferences, particularly around the sulfonamide N–S bond and the orientation of the aromatic rings.

A common feature in the conformation of sulfonamides is a staggered arrangement about the N–S bond. iucr.org For example, in N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, the sulfonamide group adopts a staggered conformation, which is evident from the C–S–N–H torsion angle of 97(3)°. iucr.org This staggered conformation is often such that the lone pair of electrons on the nitrogen atom bisects the O=S=O angle. iucr.org In other sulfonamide structures, the conformation is described as gauche when viewed down the N-S bond, with the substituents on the nitrogen being gauche to the aryl moiety. iucr.orgiucr.org

The relative orientation of the aromatic rings in these molecules is another critical conformational parameter, defined by the dihedral angle between their mean planes. This angle can vary significantly depending on the substitution pattern and the crystal packing forces. For instance, in N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, the two aromatic rings are nearly perpendicular, with a dihedral angle of 75.1(1)°. iucr.org In contrast, other N-(aryl)arylsulfonamides exhibit a wide range of dihedral angles, such as 63.36(19)° and 44.26(13)° in two different derivatives. nih.gov In some cases, the aromatic moieties can be nearly coplanar, with dihedral angles as small as 6.05(15)° and 1.89(13)° observed in the two independent molecules of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. nih.gov

The table below presents a selection of dihedral angles and key torsion angles from related sulfonamide structures, illustrating the conformational diversity.

| Compound/Analogue | Dihedral Angle between Aromatic Rings (°) | Key Torsion Angle(s) (°) | Conformation around N-S bond |

| N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide | 75.1(1) | C–S–N–H: 97(3), C–C–S–N: -57.7(3) | Staggered iucr.org |

| 4-methoxy-N-(4-methyl-phenyl)benzenesulfonamide | 63.36(19) | - | - |

| N-(4-fluoro-phenyl)-4-methoxy-benzene-sulfonamide | 44.26(13) | - | - |

| 2-(2-hydroxyphenyl)quinoline-6-sulfonamide (Molecule A) | 6.05(15) | C11A–C12A–S1A–N2A: 91.8(4) | Twisted |

| 2-(2-hydroxyphenyl)quinoline-6-sulfonamide (Molecule B) | 1.89(13) | C11B–C12B–S1B–N2B: -79.9(3) | Twisted |

These conformational parameters are not static and are influenced by the electronic and steric effects of the substituents, as well as the intermolecular interactions present in the crystal lattice.

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

For bromobenzenesulfonamide analogues, Hirshfeld surface analysis consistently highlights the predominance of hydrogen bonding. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. In a study of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, H⋯H contacts were found to be the most abundant, with O⋯H/H⋯O contacts also making a very significant contribution of 25.8%, confirming the crucial role of hydrogen bonding. nih.gov

The presence of the bromine atom introduces Br⋯H/H⋯Br contacts, which also contribute significantly to the crystal packing, accounting for 12.2% of the Hirshfeld surface in the aforementioned study. nih.gov Other contacts, such as C⋯H/H⋯C, also play a role, though often to a lesser extent. nih.gov The relative contributions of these interactions can vary depending on the specific molecular structure. For instance, in other halogenated benzenesulfonamides, the contribution of Br⋯H/H⋯Br contacts can be different, and in some cases, π-π stacking interactions, identified by C⋯C contacts, can also be important. iucr.orgiucr.org

The table below summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for a representative bromobenzenesulfonamide derivative.

| Contact Type | Contribution to Hirshfeld Surface (%) in 4-bromo-N-(propylcarbamoyl)benzenesulfonamide nih.gov |

| H⋯H | Not explicitly quantified but is the largest |

| O⋯H/H⋯O | 25.8 |

| Br⋯H/H⋯Br | 12.2 |

| C⋯H/H⋯C | 9.8 |

This quantitative analysis of intermolecular contacts provides a deeper understanding of the forces that govern the supramolecular assembly of these compounds in the solid state.

Advanced Spectroscopic Methods for Halogenated Organic Compounds

While traditional spectroscopic techniques are invaluable, advanced methods like Short-Wave Infrared (SWIR) spectroscopy are emerging as powerful tools for the characterization of halogenated organic materials, including those containing bromine. mdpi.comresearchgate.netresearchgate.netmdpi.com

SWIR spectroscopy, which covers the 1000–2500 nm range, provides information about the overtone and combination bands of fundamental molecular vibrations. mdpi.com For organic molecules, this region is particularly sensitive to C-H, N-H, and O-H bonds. mdpi.commdpi.com Recent studies have demonstrated the potential of SWIR spectroscopy for the assessment of bromine content in plastic waste containing brominated flame retardants. mdpi.comresearchgate.net Although the C-Br stretching vibration itself appears at lower frequencies (typically below 1000 cm⁻¹ or above 10,000 nm), the presence of bromine in a molecule can influence other parts of the spectrum. spectroscopyonline.com

Differences in the SWIR spectra of materials with varying bromine content have been observed, particularly in the regions of 1600–1700 nm and 2100–2200 nm. mdpi.com These spectral variations are likely due to the influence of the heavy bromine atom on the C-H first overtone and N-H/O-H combination band regions. mdpi.com By employing chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, it is possible to build models that correlate the SWIR spectral data with the bromine concentration. mdpi.com This approach has shown good predictive ability, demonstrating the utility of SWIR spectroscopy for the quantitative analysis of brominated materials. mdpi.com The application of such advanced spectroscopic techniques can provide rapid and non-destructive characterization of this compound and its analogues.

Computational and Theoretical Investigations of 2 Amino 3 Bromobenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. diva-portal.org For sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, provide detailed information about their electronic properties. indexcopernicus.com These studies are crucial for understanding the reactivity and interaction capabilities of the molecule.

The electronic structure of 2-Amino-3-bromobenzenesulfonamide is significantly influenced by its substituent groups: the electron-donating amino (-NH2) group and the electron-withdrawing bromo (-Br) and sulfonamide (-SO2NH2) groups. DFT studies can quantify these effects through the calculation of various electronic descriptors. For instance, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to electrophilic or nucleophilic attack. In related sulfonamides, the negative potential is often localized around the oxygen atoms of the sulfonamide group, indicating these as likely sites for interaction with biological receptors.

Table 1: Calculated Electronic Properties of a Representative Benzenesulfonamide (B165840) Derivative

| Property | Value |

| Dipole Moment (Debye) | 5.8 D |

| Total Energy (Hartree) | -1200.5 |

| Point Group | C1 |

Note: The data in this table is illustrative and based on typical values for benzenesulfonamide derivatives. Specific values for this compound would require dedicated DFT calculations.

Molecular Geometry Optimization and Conformational Energy Landscapes

The three-dimensional structure of a molecule is fundamental to its biological activity. Molecular geometry optimization, a key component of quantum chemical calculations, is used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. chemrxiv.org For sulfonamides, DFT methods are commonly employed to determine optimized geometries, including bond lengths, bond angles, and dihedral angles. indexcopernicus.commkjc.in

In this compound, the orientation of the sulfonamide group relative to the benzene (B151609) ring is a critical conformational feature. Studies on similar compounds have shown that the sulfonamide group can adopt different conformations due to rotation around the C-S bond. researchgate.net The presence of the ortho-amino and meta-bromo substituents will influence the conformational energy landscape. Intramolecular hydrogen bonding between the amino group and the sulfonamide group could play a role in stabilizing certain conformations. mdpi.com

A conformational energy landscape can be generated by systematically rotating key dihedral angles and calculating the energy at each point. This provides a detailed map of the low-energy conformations and the energy barriers between them, offering insights into the molecule's flexibility.

Table 2: Selected Optimized Geometrical Parameters for a Substituted Benzenesulfonamide

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.78 | ||

| S-N | 1.69 | ||

| S-O | 1.47 | ||

| O-S-O | 121.2 | ||

| C-S-N | 107.8 | ||

| C-C-S-N |

Note: The data in this table is illustrative and based on typical values for substituted benzenesulfonamides from DFT calculations. indexcopernicus.commkjc.in Specific values for this compound would require dedicated calculations.

Analysis of Molecular Orbitals, Frontier Orbitals, and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

For sulfonamides, the HOMO is often localized on the aromatic ring and the amino substituent, while the LUMO is typically distributed over the sulfonamide group and the benzene ring. researchgate.net In this compound, the electron-donating amino group would be expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. The electron-withdrawing bromo and sulfonamide groups would lower the LUMO energy, increasing its electron-accepting capability.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions and biological systems.

Table 3: Frontier Orbital Energies and Global Reactivity Descriptors for a Related Sulfonamide

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.5 |

| Electrophilicity Index (ω) | 3.2 |

Note: The data in this table is illustrative and based on typical values for related sulfonamides. researchgate.netnih.gov Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. peerj.com

For this compound, MD simulations can be used to sample its conformational space in a solvent environment, providing a more realistic picture of its behavior in solution. peerj.com This is particularly important for understanding how the molecule might interact with a biological target, as both the ligand and the receptor are flexible entities. MD simulations can reveal the preferred conformations in solution and the transitions between them. nih.gov

Furthermore, MD simulations are crucial for studying the binding of sulfonamides to their target proteins, such as carbonic anhydrases. nih.govpeerj.com By simulating the ligand-protein complex, one can analyze the stability of the binding mode, identify key intermolecular interactions (like hydrogen bonds and van der Waals contacts), and calculate the binding free energy. peerj.com This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzenesulfonamide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.comuniroma1.it

Development of Predictive QSAR Models based on Molecular Descriptors

The development of a QSAR model involves several key steps. First, a dataset of benzenesulfonamide analogues with known biological activities (e.g., inhibitory constants against a specific enzyme) is compiled. nih.gov For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and topological indices. benthamdirect.comresearchgate.net

Next, a mathematical model is built to correlate the molecular descriptors with the biological activity. biointerfaceresearch.com Various statistical methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and random forests. researchgate.net The goal is to find a model that can accurately predict the activity of the compounds in the training set.

The predictive power of the QSAR model is then assessed through rigorous validation procedures. researchgate.net This typically involves using an external test set of compounds that were not used in the model development. A reliable QSAR model should be able to accurately predict the activities of these external compounds. uniroma1.it Once validated, the QSAR model can be used to predict the activity of new, untested benzenesulfonamide analogues, thereby guiding the synthesis of promising new drug candidates. nih.govtandfonline.com Studies have shown that for series of carbonic anhydrase inhibitors, 3D-QSAR models like CoMFA and CoMSIA can yield reliable predictive models. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies of Sulfonamides

| Descriptor Class | Examples |

| Physicochemical | Molecular Weight (MW), LogP, Molar Refractivity (MR) |

| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken Charges |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| 3D-Descriptors | Steric Fields (CoMFA), Electrostatic Fields (CoMFA), Hydrophobic Fields (CoMSIA) |

Statistical Analysis of Structural Features and Correlated Trends in Theoretical Activity

The theoretical activity of this compound and its derivatives is often quantitatively assessed using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling. These models are crucial for understanding how modifications to the chemical structure influence biological activity. nih.govnih.gov By analyzing a series of related sulfonamide compounds, QSAR studies can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that correlate with their theoretical inhibitory potency against specific targets.

A QSAR model establishes a mathematical relationship between these descriptors and the biological activity. nih.gov For instance, in studies of benzenesulfonamide conjugates, QSAR models have been successfully applied to predict the inhibition constants (Kᵢ) against various human carbonic anhydrase (hCA) isoforms. nih.gov The predictive power of these models is rigorously evaluated through internal and external validation techniques to ensure their reliability. Key properties often found to influence the antioxidant activities of sulfonamide derivatives include mass, polarizability, electronegativity, van der Waals volume, and the presence of specific bonds like C-F. nih.govnih.gov

The development of a robust QSAR model provides valuable insights into the structure-activity relationship, guiding the rational design of more potent and selective derivatives. mdpi.comnih.gov For example, analysis might reveal that increasing the hydrophobicity or altering the electronic properties of a particular substituent on the benzene ring leads to a predictable increase in theoretical activity.

Table 1: Key Molecular Descriptors in QSAR Models for Sulfonamide Derivatives

| Descriptor Category | Specific Descriptor Example | Influence on Theoretical Activity |

| Electronic | Electronegativity, Dipole Moment | Affects electrostatic interactions with the target protein. |

| Steric | Van der Waals Volume, Molecular Weight | Influences the fit of the molecule within the binding pocket. |

| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge transfer. |

In Silico Prediction of Theoretical Interactions for Novel Derivatives

Building upon the insights gained from QSAR and other computational analyses, in silico methods are employed to predict the theoretical interactions of novel, un-synthesized derivatives of this compound. This predictive approach accelerates the drug discovery process by prioritizing compounds with the highest likelihood of success for chemical synthesis and experimental testing. nih.govnih.gov

Computational tools are used to design a virtual library of derivatives by systematically modifying the parent structure of this compound. These modifications can include altering substituents on the aromatic ring or the sulfonamide group. The designed compounds are then evaluated using the previously established QSAR models to predict their biological activities. nih.govnih.gov For example, studies on 2-aminothiazole (B372263) sulfonamide derivatives used QSAR findings to guide the rational design of 112 new compounds, with predictions indicating that most of the modified structures would exhibit better activities than their prototypes. nih.govnih.gov

Beyond QSAR, molecular docking simulations are a primary tool for predicting how these novel derivatives will bind to a target protein. These simulations place the virtual compound into the three-dimensional structure of the protein's active site, calculating a binding energy or score that estimates the strength of the interaction. nih.govmdpi.com This allows for a visual and quantitative prediction of the binding mode, identifying potential hydrogen bonds, hydrophobic interactions, and other key contacts that stabilize the ligand-protein complex. This combination of predictive modeling helps to refine the design of new derivatives with enhanced theoretical potency and selectivity. excli.de

Molecular Docking Studies for Protein-Ligand Interaction Mechanism

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand, such as this compound, when bound to a protein target. nih.govmdpi.com These studies provide detailed, atom-level insights into the theoretical binding modes and the specific molecular interactions that govern the formation of the protein-ligand complex. By simulating the interaction between the ligand and the protein's active site, researchers can understand the mechanism of action and the structural basis for its biological activity. researchgate.net

The process involves placing the three-dimensional structure of the ligand into the binding site of the protein and calculating the binding affinity, often expressed as a docking score or binding energy. mdpi.comnih.gov Lower binding energy values typically indicate a more stable and favorable interaction. mdpi.com The results reveal the most likely binding pose of the ligand and highlight the network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. researchgate.netresearcher.life

Identification of Key Binding Site Residues and Hydrophobic Pocket Interactions

A primary outcome of molecular docking studies is the identification of the specific amino acid residues within the protein's active site that are critical for ligand binding. nih.gov For sulfonamides, the zinc-binding group is a key feature, and docking simulations can confirm its interaction with the zinc ion in the active site of metalloenzymes like carbonic anhydrase.

Beyond this, docking reveals other crucial interactions. The amino group and the benzene ring of this compound can form a network of interactions with the surrounding residues. For instance, hydrogen bonds may form between the sulfonamide's NH₂ group and polar residues like asparagine, glutamine, or threonine. nih.gov

Hydrophobic interactions also play a significant role in the stability of the protein-ligand complex. mdpi.com The benzene ring of the compound can fit into a hydrophobic pocket within the active site, forming favorable interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, phenylalanine, and tryptophan. mdpi.compolytechnique.fr The bromine atom on the ring can further enhance these interactions or create specific halogen bonds. Identifying these key residues and hydrophobic pockets is essential for understanding the binding mechanism and for designing derivatives with improved affinity. mdpi.com

Table 2: Predicted Interactions of Benzenesulfonamide Scaffolds with Key Active Site Residues

| Interaction Type | Interacting Ligand Group | Potential Amino Acid Residues |

| Hydrogen Bonding | Sulfonamide (-SO₂NH₂) | His, Thr, Gln, Asn |

| Hydrophobic | Benzene Ring | Val, Leu, Ile, Phe, Trp |

| Ionic/Coordinate | Sulfonamide (via N) | Zn²⁺ (in metalloenzymes) |

| Van der Waals | Entire Ligand | Multiple residues in the binding pocket |

Investigation of Substituent Effects on Theoretical Binding Affinities and Isoform Specificity

Computational studies are instrumental in systematically investigating how different substituents on the this compound scaffold affect theoretical binding affinities and selectivity for different protein isoforms. By creating a virtual library of derivatives with varied substituents at different positions on the benzene ring, researchers can perform docking simulations for each compound against multiple related protein targets (isoforms).

The results of these comparative docking studies can reveal important structure-activity relationships. For example, adding a bulky, hydrophobic group at a specific position might enhance binding to an isoform with a large hydrophobic pocket, while it could prevent binding to an isoform with a smaller, more constrained active site. Conversely, adding a polar, hydrogen-bonding group might improve affinity for an isoform rich in polar residues near the binding site.

This in silico approach allows for a rational exploration of chemical space to identify substituent patterns that confer isoform specificity. For instance, a derivative with a specific substitution might show a significantly lower (more favorable) binding energy for a target isoform (e.g., hCA II) compared to an off-target isoform (e.g., hCA I), predicting high selectivity. These theoretical predictions are invaluable for guiding the synthesis of new compounds with optimized potency and reduced potential for off-target effects.

Chemical Reactivity and Transformation Pathways of 2 Amino 3 Bromobenzenesulfonamide

Intrinsic Reactivity of the Aromatic Amino and Sulfonamide Groups

The reactivity of the aromatic core and its appended functional groups is a consequence of the electronic effects—both inductive and resonance—exerted by the amine, bromo, and sulfonamide substituents.

Electrophilic Aromatic Substitution (EAS)

The susceptibility of the benzene (B151609) ring to attack by electrophiles is determined by the combined activating and directing effects of its substituents. The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com Conversely, the sulfonamide group is strongly deactivating and a meta-director, while the bromine atom is deactivating but an ortho, para-director.

However, under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the primary amino group will be protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, which would render the entire ring highly resistant to electrophilic attack.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ | Strong resonance donor, weak inductive withdrawer | Strongly Activating | Ortho, Para |

| -Br | Weak resonance donor, strong inductive withdrawer | Deactivating | Ortho, Para |

| -SO₂NH₂ | Strong inductive and resonance withdrawer | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings typically resist nucleophilic attack, but substitution can occur if the ring is activated by potent electron-withdrawing groups positioned ortho or para to a suitable leaving group. nih.govnih.gov In 2-Amino-3-bromobenzenesulfonamide, the bromine atom can act as a leaving group. The sulfonamide group, being strongly electron-withdrawing, is located ortho to the bromine. This arrangement significantly activates the C3 carbon for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C3 carbon, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized across the aromatic ring and is effectively stabilized by the sulfonamide group. In a subsequent step, the bromide ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product.

The primary amino group is a versatile functional handle for a variety of chemical transformations, including acylation, alkylation, and diazotization.

Acylation: The amine readily reacts with acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative (an amide). This reaction is often employed to protect the amino group during other transformations, as the resulting amide is less nucleophilic and less susceptible to oxidation.

Alkylation: While direct alkylation with alkyl halides is possible, it can be challenging to control and often leads to a mixture of mono- and di-alkylated products. youtube.com

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable in synthesis as the diazonium group is an excellent leaving group and can be replaced by a wide array of substituents (e.g., -OH, -F, -Cl, -I, -CN, -H) through reactions like the Sandmeyer or Schiemann reactions.

Cyclization: The ortho disposition of the amino and sulfonamide groups provides a scaffold for intramolecular cyclization reactions. For instance, reaction with appropriate reagents could lead to the formation of fused heterocyclic systems such as benzothiadiazine-1,1-dioxides, which are important pharmacophores in medicinal chemistry.

Table 2: Potential Functionalization Reactions of the Amino Group

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Acylation | Acetyl chloride, Acetic anhydride | N-Aryl Amide | Protection of the amine, modulation of reactivity |

| Diazotization | NaNO₂, HCl (0-5 °C) | Aryl Diazonium Salt | Versatile intermediate for further substitutions |

| Sandmeyer Rxn | CuCl, CuBr, CuCN | Aryl Halide, Aryl Nitrile | Replacement of the amino group |

| Intramolecular Cyclization | Phosgene, Thiophosgene | Benzothiadiazine dioxide derivative | Synthesis of heterocyclic compounds |

This compound is an amphoteric molecule, possessing both a basic and an acidic site.

Basicity: The lone pair of electrons on the nitrogen of the primary amino group makes it basic. However, its basicity is significantly lower than that of a simple alkylamine or even aniline (B41778). The electron-withdrawing inductive effects of the adjacent bromine atom and the sulfonamide group (in the meta position) decrease the electron density on the nitrogen, making it less available for protonation.

Acidity: The sulfonamide group contains N-H protons that are acidic. The strong electron-withdrawing nature of the sulfonyl group (-SO₂) stabilizes the conjugate base (anion) formed upon deprotonation, making the sulfonamide N-H proton significantly more acidic than an amine N-H proton.

The ionization state of the molecule is pH-dependent. In strongly acidic solutions, the amino group will be protonated (-NH₃⁺). In strongly basic solutions, the sulfonamide group will be deprotonated (-SO₂NH⁻). These changes in protonation state have a profound impact on the molecule's reactivity. As mentioned earlier, protonation of the amino group deactivates the aromatic ring towards electrophilic substitution.

Table 3: Predicted Ionization States of this compound at Different pH Values

| pH Range | Dominant Species | Charge | Impact on Reactivity |

|---|---|---|---|

| Strongly Acidic (pH < 2) | -NH₃⁺ / -SO₂NH₂ | Cationic (+) | Aromatic ring is strongly deactivated to EAS. |

| Near Neutral (pH ~ 7) | -NH₂ / -SO₂NH₂ | Neutral (0) | Aromatic ring is activated to EAS by the -NH₂ group. |

| Strongly Basic (pH > 12) | -NH₂ / -SO₂NH⁻ | Anionic (-) | Increased solubility in aqueous media; enhanced nucleophilicity of sulfonamide nitrogen. |

Degradation Mechanisms and Transformation Product Identification

The stability of this compound is a critical factor in its environmental fate and persistence. Degradation can occur through hydrolytic or oxidative pathways.

Aryl sulfonamides are renowned for their exceptional resistance to hydrolysis. springernature.com The sulfur-carbon bond is very strong and not susceptible to cleavage under typical aqueous acidic or basic conditions. Similarly, the carbon-bromine and carbon-nitrogen bonds on the aromatic ring are stable to hydrolysis. Therefore, the molecule is expected to be highly stable in aqueous environments across a wide pH range at ambient temperatures. Degradation would likely require extreme conditions of pH and temperature, which are not typically encountered in environmental settings.

The primary aromatic amino group is the most likely site for oxidative degradation. In environmental or biological systems, oxidation can be mediated by enzymes or by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). nih.gov

Potential oxidative transformation pathways include:

Oxidation of the Amino Group: The amino group can be oxidized to form nitroso (-NO) and subsequently nitro (-NO₂) derivatives.

Dimerization: Oxidative coupling could lead to the formation of azo (-N=N-) or azoxy (-N=N⁺-O⁻-) dimers.

Ring Hydroxylation: In advanced oxidation processes, hydroxyl radicals can attack the aromatic ring, leading to the introduction of hydroxyl groups. This often precedes the cleavage and complete mineralization of the aromatic ring. nih.gov

The accumulation of such transformation products is a function of the specific environmental conditions, including the presence of oxidants, catalysts (like metal ions), and light. nih.gov

Table 4: Potential Oxidative Degradation Products and Pathways

| Pathway | Oxidizing Agent/Condition | Potential Product(s) |

|---|---|---|

| Amine Oxidation | Mild oxidants (e.g., H₂O₂) | 2-Nitroso-3-bromobenzenesulfonamide |

| Amine Oxidation | Strong oxidants (e.g., KMnO₄) | 2-Nitro-3-bromobenzenesulfonamide |

| Oxidative Coupling | Various oxidants | Azo and Azoxy dimers |

| Radical Attack | Hydroxyl Radicals (•OH) | Hydroxylated derivatives, ring-opened products |

Photochemical Transformations, Kinetics, and Quantum Efficiencies of this compound

While direct experimental studies on the photochemical transformations of this compound are not extensively available in the public domain, its reactivity can be inferred from the known photochemical behavior of its constituent functional groups: a bromoaniline and a benzenesulfonamide (B165840) moiety. The presence of these groups suggests that the compound is likely to undergo photochemical reactions, primarily driven by the absorption of ultraviolet (UV) radiation.

The primary photochemical processes anticipated for this compound involve the cleavage of the carbon-bromine (C-Br) bond and the sulfur-nitrogen (S-N) bond. The C-Br bond is known to be susceptible to photolytic cleavage upon absorption of UV light, which can lead to the formation of a highly reactive aryl radical. This initiation step can trigger a cascade of subsequent reactions. Similarly, the S-N bond in sulfonamides has been shown to undergo photolytic cleavage in aqueous solutions.

Detailed Research Findings

Research on compounds with similar structures provides insights into the potential photochemical pathways of this compound. Studies on halogenated anilines indicate that the cleavage of the carbon-halogen bond is a primary photochemical reaction. For bromoanilines, this can occur through homolytic cleavage, resulting in the formation of a radical pair.

Investigations into the photodegradation of various sulfonamide antibiotics have revealed that these compounds are susceptible to photochemical degradation. tandfonline.com The rates of these reactions are often dependent on the pH of the solution and the specific chemical structure of the sulfonamide. nih.gov For many sulfonamides, the photodegradation process has been found to follow pseudo-first-order kinetics. tandfonline.commdpi.com

The quantum yield (Φ), which represents the efficiency of a photochemical process, is a critical parameter in assessing the photochemical fate of a compound. It is defined as the number of molecules undergoing a particular photoreaction divided by the number of photons absorbed by the reactant. The quantum yields for the photodegradation of sulfonamides can vary, and they are influenced by environmental conditions.

Kinetics of Photochemical Transformations

The kinetics of the photodegradation of this compound can be expected to follow pseudo-first-order kinetics, a common observation for the photodegradation of many organic pollutants in aqueous environments. The rate of degradation can be described by the following equation:

ln(C/C₀) = -kt

where:

C is the concentration of the compound at time t

C₀ is the initial concentration of the compound

k is the pseudo-first-order rate constant

The half-life (t₁/₂) of the photochemical degradation, which is the time required for the concentration of the compound to decrease to half of its initial value, can be calculated using the equation:

t₁/₂ = ln(2)/k

While specific kinetic data for this compound is not available, the following table presents representative kinetic parameters for the photodegradation of related sulfonamides and the brominated herbicide bromoxynil (B128292) to provide a comparative context.

| Compound | Matrix | Light Source | Pseudo-first-order rate constant (k) | Half-life (t₁/₂) |

|---|---|---|---|---|

| Sulfadiazine (B1682646) | Aqueous solution with TiO₂ catalyst | UV-A | 0.0261 min⁻¹ mdpi.com | 26.5 min |

| Sulfamethoxazole (B1682508) | Aqueous solution with TiO₂ catalyst | UV-A | 0.0193 min⁻¹ mdpi.com | 36.0 min |

| Bromoxynil | Aqueous solution | Sunlight | - | 4-5 hours nih.gov |

| Bromoxynil octanoate | Water | - | - | 2 - 4.6 days canada.ca |

Quantum Efficiencies

The quantum efficiency of a photochemical reaction is a measure of how efficiently absorbed light is used to bring about a chemical change. The quantum yield for the direct photolysis of a compound can be determined experimentally. Factors such as the solvent, pH, and the presence of quenchers can influence the quantum yield.

For instance, the direct photolysis quantum yield of the herbicide bromoxynil in an aqueous solution at 307 nm has been measured to be 0.064. nih.gov The following table provides representative quantum yields for the photodegradation of some sulfonamide antibiotics.

| Compound | Conditions | Quantum Yield (Φ) |

|---|---|---|

| Sulfadiazine | Aqueous solution | 5.6 x 10⁻² researchgate.net |

| Sulfamethoxypyridazine | Aqueous solution with TiO₂/LED₃₉₈ₙₘ | High mdpi.com |

| Bromoxynil | Aqueous solution at 307 nm | 0.064 nih.gov |

Environmental Fate and Transformation of Sulfonamides: Mechanistic Studies and Analytical Considerations

Environmental Occurrence and Distribution of Sulfonamide Class Compounds

Sulfonamide antibiotics are frequently detected in various environmental compartments across the globe due to their extensive use in human and veterinary medicine and their incomplete removal during wastewater treatment processes. eeer.org These compounds are water-soluble, which facilitates their entry into aquatic systems through surface runoff and wastewater effluents. nih.gov Their presence has been documented in wastewater treatment plant (WWTP) effluents, surface waters such as rivers and lakes, groundwater, and even drinking water, typically at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). eeer.org

In European surface waters, sulfamethoxazole (B1682508) (SMX) and sulfamethazine (B1682506) (SMZ) are commonly found antibiotics. figshare.com Median concentrations are often around 50 ng/L, but peak concentrations can reach up to 4–6 µg/L, particularly in streams receiving WWTP effluents. figshare.comnih.gov For instance, in a Spanish river, concentrations of up to 6 μg/L have been recorded. figshare.com Similarly, studies in the Mekong Delta in Vietnam have revealed the ubiquitous occurrence of sulfamethazine at concentrations between 15 and 328 ng/L, pointing to widespread inputs from veterinary sources. nih.gov In Argentina, a study of the Río de la Plata basin detected sulfadiazine (B1682646), sulfamethoxazole, and sulfathiazole (B1682510) in 95%, 91%, and 73% of water samples, respectively, with sulfadiazine concentrations reaching up to 128 ng/L. nih.gov

The distribution of these compounds is not limited to water. Due to practices like applying manure and slurries from treated livestock as agricultural fertilizers, sulfonamides also contaminate soils. researchgate.net A significant portion, potentially up to 90%, of sulfonamides administered to animals is excreted unchanged, leading to their introduction into terrestrial environments. researchgate.net From the soil, they can leach into groundwater or be transported to surface waters via runoff, contributing to their persistence and widespread distribution in the environment.

Interactive Table: Occurrence of Sulfonamide Compounds in Various Aquatic Environments

| Sulfonamide Compound | Location / Water Body | Concentration Range | Reference |

| Sulfamethoxazole (SMX) | European Surface Waters | Median: ~52 ng/L; Peak: up to 4-6 µg/L | figshare.comnih.gov |

| Sulfamethazine (SMZ) | European Surface Waters | Median: ~50 ng/L; Peak: up to 4-6 µg/L | figshare.comnih.gov |

| Sulfamethazine (SMZ) | Mekong Delta, Vietnam | 15 - 328 ng/L | nih.gov |

| Sulfadiazine (SDZ) | Río de la Plata Basin, Argentina | 8 - 128 ng/L | nih.gov |

| Sulfamethoxazole (SMX) | Río de la Plata Basin, Argentina | 3.0 - 32.5 ng/L | nih.gov |

| Sulfathiazole (STZ) | Río de la Plata Basin, Argentina | 2.9 - 8.1 ng/L | nih.gov |

| Sulfapyridine | Tamagawa River, Japan | Median: 108 ng/L | nih.gov |

| Sulfamethoxazole (SMX) | WWTP Effluents (General) | up to 1.9 µg/L | researchgate.net |

Biodegradation Pathways and Microbial Resistance Mechanisms

Microbial communities play a critical role in the natural attenuation of sulfonamides in aquatic environments. Biodegradation is considered a primary mechanism for the removal of these compounds and is often viewed as an efficient microbial resistance strategy. acs.orgnih.gov In riverine systems, biofilms—complex communities of microorganisms attached to surfaces—are particularly effective at degrading sulfonamides. acs.org Studies have shown that both pristine and polluted waters contain microbial communities with the capacity to decrease sulfonamide concentrations, although degradation is often faster in waters with a history of pollution. acs.org

The biodegradation of sulfonamides is facilitated by specific enzymes produced by microorganisms. A key enzymatic system implicated in the initial breakdown of these antibiotics, particularly in microalgae, is the cytochrome P450 (CYP450) monooxygenase system. nih.govacs.orgresearchgate.net Research has demonstrated that CYP450 plays a central catalyzing role in the metabolism of various sulfonamides by microalgae such as Chlorella sorokiniana. nih.govacs.org This enzymatic system initiates the degradation process through reactions like hydroxylation and desulfurization. researchgate.net

Studies on C. sorokiniana have shown it can remove over 80% of sulfamethoxazole, primarily through biodegradation mediated by CYP450 enzymes. nih.gov The process involves an H-abstraction-OH-rebound reaction, with molecular modeling suggesting the aniline (B41778) moiety of the sulfamethoxazole molecule is the most probable site for metabolic attack. nih.gov The efficiency of CYP450-mediated degradation can vary for different sulfonamides, influenced by the specific chemical substituents on the molecule, which affect the compound's binding energy and reactivity with the enzyme's active site. figshare.comacs.org Other enzymes, such as dihydropteroate (B1496061) synthetase (DHPS), are also involved, particularly in pathways that lead to the formation of pterin (B48896) conjugates. nih.gov

The microbial breakdown of sulfonamides results in the formation of various transformation products and intermediates. The specific products formed depend on the parent compound, the microbial species involved, and the degradation pathway utilized. For sulfamethoxazole (SMX), common degradation by bacterial cultures such as Acinetobacter sp. and Pseudomonas sp. leads to the cleavage of the molecule. eeer.org

Identified metabolites from the microbial degradation of SMX include:

3-amino-5-methylisoxazole : Formed by the cleavage of the sulfonamide bond (S-N bond). eeer.orgresearchgate.net

Aniline : A potential product from the breakdown of the sulfanilic acid portion. eeer.org

4-Aminophenol : Another intermediate identified in the catabolism of SMX. researchgate.net

Sulfanilamide (B372717) : Results from the cleavage of the bond between the benzene (B151609) ring and the heterocyclic ring. eeer.org

N⁴-hydroxylation-SMX : Identified as the main transformation product in the CYP450-mediated biodegradation pathway in microalgae. nih.gov

These intermediates are typically less complex than the parent antibiotic. However, their formation is a critical aspect of environmental fate assessment, as they may possess their own biological activity or toxicity. Further degradation of these intermediates can lead to complete mineralization, although this is not always achieved.

Interactive Table: Major Microbial Degradation Products of Sulfamethoxazole (SMX)

| Degradation Product / Intermediate | Parent Compound | Microbial Origin Example | Reference |

| 3-amino-5-methylisoxazole | Sulfamethoxazole | Acinetobacter sp., Pseudomonas sp., Labrys sp. | eeer.orgresearchgate.net |

| Aniline | Sulfamethoxazole | Acinetobacter sp. | eeer.org |

| 4-Aminophenol | Sulfamethoxazole | Ochrobactrum sp., Gordonia sp. | researchgate.net |

| Sulfanilamide | Sulfamethoxazole | Acinetobacter sp. | eeer.org |

| N⁴-hydroxylation-SMX (TP270) | Sulfamethoxazole | Chlorella sorokiniana (Microalgae) | nih.gov |

| 2,4(1H,3H)-pteridinedione-SMX | Sulfamethoxazole | Activated Sludge Microbiome | acs.org |

Advanced Oxidation Processes (AOPs) for Sulfonamide Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to degrade persistent organic pollutants like sulfonamides through the generation of highly reactive radical species, most notably the hydroxyl radical (•OH). nih.govmdpi.com These processes are considered effective tertiary treatment methods for removing sulfonamides that are resistant to conventional biological treatments. researchgate.net Various AOPs have been successfully applied for sulfonamide degradation, including the Fenton reagent (H₂O₂/Fe²⁺), ozonation, persulfate-based AOPs, and photocatalysis (e.g., UV/TiO₂). mdpi.comnih.govscilit.com These methods can achieve high removal efficiencies, often leading to significant mineralization (conversion to CO₂, water, and inorganic ions) of the parent compound. mdpi.com

Direct photolysis using ultraviolet (UV) irradiation is an important abiotic degradation pathway for many sulfonamides in aquatic environments and is a key component of several AOPs. nih.gov The photodegradation of sulfonamides in water typically follows pseudo-first-order reaction kinetics. nih.gov The rate of degradation is influenced by factors such as the chemical structure of the sulfonamide, solution pH, and the intensity of the UV source. nih.govacs.org